molecular formula C22H27N3O3S2 B11515387 N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide

N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide

Cat. No.: B11515387
M. Wt: 445.6 g/mol
InChI Key: MCPDHIWOYVDQDQ-HZHRSRAPSA-N
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Description

N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and an octanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Synthesis of the Furan Ring: The furan ring is often synthesized through the reaction of furfural with appropriate sulfur-containing reagents.

    Coupling Reaction: The benzothiazole and furan rings are then coupled using a thiol-ene reaction, where the thiol group of the benzothiazole reacts with the furan ring.

    Hydrazide Formation: The final step involves the reaction of the coupled product with octanehydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used but could include various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The benzothiazole and furan rings are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It could modulate various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{5-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide
  • N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]thiophene-2-yl}methylidene]octanehydrazide

Uniqueness

N’-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]octanehydrazide is unique due to the specific combination of its functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C22H27N3O3S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(E)-[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]octanamide

InChI

InChI=1S/C22H27N3O3S2/c1-3-5-6-7-8-9-20(26)25-23-15-17-11-13-21(28-17)30-22-24-18-12-10-16(27-4-2)14-19(18)29-22/h10-15H,3-9H2,1-2H3,(H,25,26)/b23-15+

InChI Key

MCPDHIWOYVDQDQ-HZHRSRAPSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(O1)SC2=NC3=C(S2)C=C(C=C3)OCC

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(O1)SC2=NC3=C(S2)C=C(C=C3)OCC

Origin of Product

United States

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